5-Chloro-8-fluoro-1,2-dihydroquinolin-2-one
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Overview
Description
5-Chloro-8-fluoro-1,2-dihydroquinolin-2-one is a heterocyclic compound with the molecular formula C₉H₅ClFNO. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a quinoline core with chlorine and fluorine substituents, enhancing its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-fluoro-1,2-dihydroquinolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-chloro-8-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the quinoline core . The reaction conditions often include heating and the use of solvents like ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-fluoro-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized to form quinoline derivatives or reduced to form dihydroquinoline derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, dihydroquinolines, and fused ring systems, depending on the reaction conditions and reagents used .
Scientific Research Applications
5-Chloro-8-fluoro-1,2-dihydroquinolin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antibacterial and antineoplastic compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as an enzyme inhibitor.
Material Science: It is explored for its potential use in the development of novel materials, including liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 5-Chloro-8-fluoro-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The compound’s fluorine and chlorine substituents enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
5-Fluoroquinoline: Lacks the chlorine substituent but shares similar biological activities.
8-Chloroquinoline: Lacks the fluorine substituent but has comparable chemical reactivity.
5,8-Difluoroquinoline: Contains two fluorine atoms, offering different reactivity and biological properties.
Uniqueness
5-Chloro-8-fluoro-1,2-dihydroquinolin-2-one is unique due to the presence of both chlorine and fluorine substituents, which enhance its chemical reactivity and potential biological activity. This dual substitution pattern allows for a broader range of chemical modifications and applications compared to its mono-substituted counterparts .
Properties
IUPAC Name |
5-chloro-8-fluoro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO/c10-6-2-3-7(11)9-5(6)1-4-8(13)12-9/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQKJWUMJKTIFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C(C=CC(=C21)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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